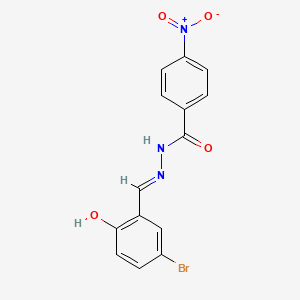![molecular formula C18H22N4O4 B11972974 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone](/img/structure/B11972974.png)
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone is a complex organic compound with the molecular formula C18H22N4O4. This compound is known for its unique structure, which includes two dihydroxybenzaldehyde groups linked by a hydrazone bridge. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone typically involves the condensation reaction of 2,4-dihydroxybenzaldehyde with a hydrazine derivative. The reaction is carried out in a solvent such as methanol under mild conditions. The reaction mixture is stirred at room temperature until the product precipitates out .
Industrial Production Methods
the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays due to its unique structure.
Industry: The compound is used in the development of specialty chemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their function. It can also participate in redox reactions, altering the oxidative state of cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzaldehyde: A simpler form of the compound with similar chemical properties.
3,4-Dihydroxybenzaldehyde: An isomer with different positioning of hydroxyl groups.
Isonicotinic acid hydrazide derivatives: Compounds with similar hydrazone linkages.
Uniqueness
What sets 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone apart is its dual dihydroxybenzaldehyde groups and the specific hydrazone linkage, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C18H22N4O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-[[2-[[(2,4-dihydroxyphenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H22N4O4/c1-21(19-11-13-3-5-15(23)9-17(13)25)7-8-22(2)20-12-14-4-6-16(24)10-18(14)26/h3-6,9-12,23-26H,7-8H2,1-2H3 |
Clave InChI |
ZVUYALHOIKNROG-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN(C)N=CC1=C(C=C(C=C1)O)O)N=CC2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11972922.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972930.png)
![4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11972931.png)


![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11972950.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11972952.png)





